molecular formula C17H27N3 B3247778 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- CAS No. 1823867-51-1

3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-

Cat. No.: B3247778
CAS No.: 1823867-51-1
M. Wt: 273.4 g/mol
InChI Key: PJXLMSAAUIVERV-UHFFFAOYSA-N
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Description

3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- (IUPAC name) is a heterocyclic amine featuring a pyrrolidine ring (5-membered saturated nitrogen-containing ring) substituted at the 3-position with a cyclohexyl group. This cyclohexyl group is further functionalized at the 4-position with a benzylamino (phenylmethylamino) moiety.

Properties

IUPAC Name

1-[4-(benzylamino)cyclohexyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c18-15-10-11-20(13-15)17-8-6-16(7-9-17)19-12-14-4-2-1-3-5-14/h1-5,15-17,19H,6-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXLMSAAUIVERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)N3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197474
Record name 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823867-51-1
Record name 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823867-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with three classes of molecules referenced in the evidence:

Lutetium Lu 177 vipivotide tetraxetan (PLUVICTO®): Structural Overlap: Both compounds incorporate a cyclohexyl group linked to an amino-containing moiety. In PLUVICTO®, the cyclohexyl group is part of a larger peptide-based radiopharmaceutical structure, whereas the target compound features a simpler pyrrolidinamine backbone. Functional Differences: PLUVICTO®’s cyclohexyl group is critical for binding prostate-specific membrane antigen (PSMA), enabling targeted radiotherapy.

Nitrosourea Derivatives (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Reactivity Comparison: Nitrosoureas in carbamoylate primary amines (e.g., lysine ε-amino groups) but show reduced activity toward secondary amines. The target compound’s pyrrolidinamine (a secondary amine) is likely less susceptible to carbamoylation, suggesting greater metabolic stability compared to primary-amine-containing analogues. Biological Implications: Nitrosoureas’ carbamoylation alters protein charge and function, contributing to cytotoxicity. The target compound’s secondary amine may reduce such off-target effects, making it a safer candidate for therapeutic development .

Piperazine Derivatives (e.g., Cetirizine-related compounds): Ring Size and Basicity: Piperazine (6-membered ring, two nitrogen atoms) derivatives in exhibit distinct electronic properties compared to pyrrolidinamine (5-membered ring, one nitrogen). The smaller ring size of pyrrolidinamine may confer higher basicity (pKa ~9–10 vs. piperazine’s pKa ~9.8 and 5.3 for the second nitrogen), influencing solubility and receptor-binding affinity. Substituent Effects: The benzylamino group in the target compound differs from cetirizine’s chlorophenyl group. Benzyl groups enhance lipophilicity, whereas chlorophenyl moieties increase electronegativity, affecting solubility and target selectivity .

Tabulated Comparison of Key Properties

Property 3-Pyrrolidinamine Target Compound PLUVICTO® Nitrosourea Derivatives Cetirizine Analogues
Core Structure Pyrrolidinamine + cyclohexyl Peptide + cyclohexyl Cyclohexyl + nitrosourea Piperazine + chlorophenyl
Amine Type Secondary Primary/tertiary Primary (targeted) Secondary/tertiary
Lipophilicity High (benzyl group) Moderate Moderate Low (chlorophenyl)
Metabolic Stability Likely high Low (radiolabeled) Low (reactive nitrosourea) High
Therapeutic Potential CNS/Receptor-targeted agents Oncology Chemotherapy Antihistamines

Research Findings and Implications

  • PLUVICTO® Comparison: The cyclohexyl-amino motif in both compounds highlights its versatility in drug design.
  • Nitrosourea Insights : The reduced carbamoylation risk of the target compound’s secondary amine suggests improved safety profiles compared to nitrosoureas, which cause dose-limiting toxicities via protein modification .
  • Cetirizine Contrast : The benzyl substituent’s lipophilicity may position the target compound for CNS applications, contrasting with cetirizine’s peripheral H1-antagonism driven by its polar chlorophenyl group .

Biological Activity

3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]- (CAS No. 1823867-51-1) is a pyrrolidine derivative with potential applications in medicinal chemistry. This compound's unique structure, which includes a pyrrolidinamine moiety and a substituted cyclohexyl group, suggests it may interact with various biological targets, influencing multiple biochemical pathways.

Molecular Structure and Properties

The molecular formula of 3-Pyrrolidinamine is C18H26N2C_{18}H_{26}N_2 with a molecular weight of approximately 274.4 g/mol. The compound's structure can be represented as follows:

Structure C18H26N2\text{Structure }\text{C}_{18}\text{H}_{26}\text{N}_{2}

The biological activity of 3-Pyrrolidinamine is likely mediated through its interaction with specific receptors or enzymes. Similar compounds have been shown to modulate neurotransmitter systems, suggesting potential therapeutic effects in areas such as:

  • Pain Management: By interacting with pain receptors.
  • Neurological Disorders: Potential modulation of neurotransmitter release or receptor activity.

Synthesis and Chemical Reactions

The synthesis of 3-Pyrrolidinamine typically involves multi-step organic reactions, often utilizing solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C). Key types of reactions include:

  • Oxidation: Using agents like potassium permanganate.
  • Reduction: Employing lithium aluminum hydride (LiAlH4).
  • Substitution: Nucleophilic substitutions where the phenylmethylamino group can be replaced.

In Vitro Studies

Research has indicated that compounds similar to 3-Pyrrolidinamine exhibit significant biological activity:

  • Antidepressant Effects: Some studies suggest that pyrrolidine derivatives can influence serotonin and norepinephrine levels, potentially providing antidepressant effects.
  • Neuroprotective Properties: Investigations into the neuroprotective effects have shown promise in models of neurodegeneration.

Case Studies

  • Case Study on Analgesic Effects:
    • In a study involving animal models, the administration of similar pyrrolidine derivatives resulted in a significant decrease in pain response, suggesting an analgesic property.
  • Neuropharmacological Evaluation:
    • A study evaluated the impact of pyrrolidine derivatives on cognitive functions in rats, revealing improvements in memory retention and learning capacity.

Comparative Analysis

Compound NameStructureMolecular WeightBiological Activity
3-PyrrolidinamineStructure274.4 g/molPotential analgesic and neuroprotective
Similar Compound AStructure AX g/molAntidepressant properties
Similar Compound BStructure BY g/molNeuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-
Reactant of Route 2
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3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-

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